Briciclib sodium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

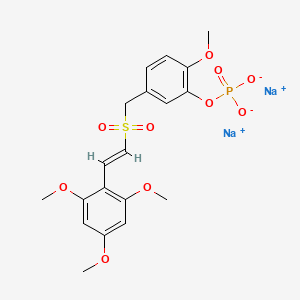

Briciclib Sodium is a small molecule drug that has been investigated for its potential in treating various types of cancer, including lymphoma, neoplasms, advanced solid tumors, and acute lymphocytic leukemia . It is known for its ability to inhibit the eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in the translation of mRNA in mammalian cells .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Briciclib-Natrium ist ein Derivat von ON 013100. Die Synthese umfasst die Reaktion von 2-Methoxy-5-[(E)-2-(2,4,6-Trimethoxyphenyl)ethenesulfonyl]methylphenylphosphat mit Natriumionen unter Bildung des Dinatriumsalzes . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel und kontrollierter Temperaturen, um die Stabilität und Reinheit der Verbindung zu gewährleisten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Briciclib-Natrium beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Der Prozess umfasst mehrere Reinigungsschritte, wie Kristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Briciclib-Natrium durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide und Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können Sulfoxide wieder in Sulfide umwandeln.

Substitution: Die aromatischen Ringe in Briciclib-Natrium können elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom und Chlor unter sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfoxide, Sulfone und verschiedene substituierte aromatische Verbindungen .

Analyse Chemischer Reaktionen

Types of Reactions

Briciclib Sodium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine and chlorine under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Briciclib-Natrium wurde umfassend auf seine Antikrebsaktivität untersucht. Es hat eine potente Hemmwirkung gegen die Proliferation verschiedener Krebszelllinien gezeigt, darunter Mantelzelllymphom, Brustkrebs, Magenkrebs und Speiseröhrenkrebs . Die Verbindung wurde in klinischen Studien eingesetzt, um ihre Wirksamkeit und Sicherheit bei der Behandlung von fortgeschrittenen soliden Tumoren und hämatologischen Malignomen zu beurteilen .

Wirkmechanismus

Briciclib-Natrium übt seine Wirkung aus, indem es den eukaryotischen Translationsinitiationsfaktor 4E (eIF4E) angreift und hemmt. eIF4E ist ein Proto-Onkogen, das die Translation mehrerer Gene fördert, die für die Zellproliferation, das Überleben, die Angiogenese und die Metastasierung unerlässlich sind . Durch die Bindung an eIF4E reduziert Briciclib-Natrium die Expression von Schlüsselproteinen wie Cyclin D1 und c-Myc, was zu einer Hemmung des Wachstums von Krebszellen und einer Induktion von Apoptose führt .

Wirkmechanismus

Briciclib Sodium exerts its effects by targeting and inhibiting eukaryotic translation initiation factor 4E (eIF4E). eIF4E is a proto-oncogene that promotes the translation of several genes essential for cellular proliferation, survival, angiogenesis, and metastasis . By binding to eIF4E, this compound reduces the expression of key proteins such as cyclin D1 and c-Myc, leading to the inhibition of cancer cell growth and induction of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4EGI-1: Ein weiterer eIF4E-Inhibitor, der die eIF4E/eIF4G-Interaktion stört und die Proliferation von Krebszellen hemmt.

Rocaglamide: Ein Naturstoff, der eIF4A hemmt, eine weitere Komponente des eIF4F-Komplexes, und Antikrebsaktivität gezeigt hat.

Einzigartigkeit

Briciclib-Natrium ist aufgrund seiner Wasserlöslichkeit und seiner intravenösen Verabreichbarkeit einzigartig, was es zu einer vielseitigen Option für die klinische Anwendung macht . Seine spezifische Zielgerichtetheit von eIF4E und die anschließende Reduktion der Cyclin D1- und c-Myc-Expression machen es zu einem vielversprechenden Kandidaten für die Krebstherapie .

Eigenschaften

CAS-Nummer |

865784-01-6 |

|---|---|

Molekularformel |

C19H21Na2O10PS |

Molekulargewicht |

518.4 g/mol |

IUPAC-Name |

disodium;[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]phenyl] phosphate |

InChI |

InChI=1S/C19H23O10PS.2Na/c1-25-14-10-17(27-3)15(18(11-14)28-4)7-8-31(23,24)12-13-5-6-16(26-2)19(9-13)29-30(20,21)22;;/h5-11H,12H2,1-4H3,(H2,20,21,22);;/q;2*+1/p-2/b8-7+;; |

InChI-Schlüssel |

MIBWXNAYNGADJD-MIIBGCIDSA-L |

SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Isomerische SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |

Synonyme |

ON 013105 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

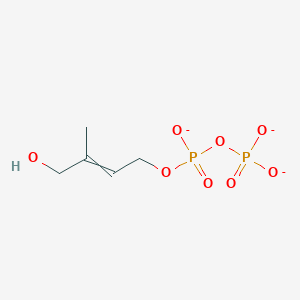

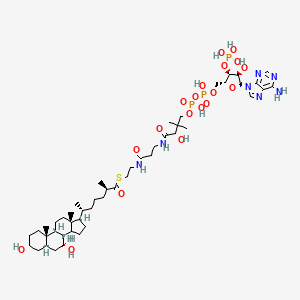

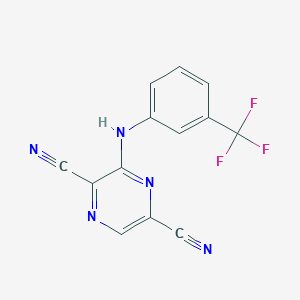

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one](/img/structure/B1262955.png)

![(4-{4-[2-(gamma-L-glutamylamino)ethyl]phenoxymethyl}furan-2-yl)methanamine](/img/structure/B1262964.png)

![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1262975.png)